molecular formula C23H19FN2O B11342206 4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11342206
M. Wt: 358.4 g/mol
InChI Key: RRDHFCQLLKJUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves the reaction between 4-fluorobenzoic acid and 2-(1H-indol-3-yl)-2-phenylethylamine. The reaction is facilitated by coupling agents such as N,N’-Dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines.

Scientific Research Applications

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is unique due to its specific combination of a fluorine atom, indole ring, and phenylethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19FN2O/c24-18-12-10-17(11-13-18)23(27)26-14-20(16-6-2-1-3-7-16)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27)

InChI Key

RRDHFCQLLKJUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.